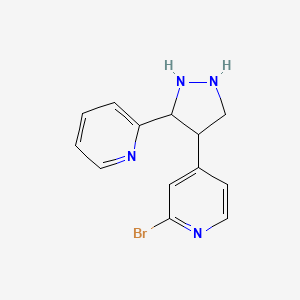
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine is an organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom and a pyrazolidinyl group attached to a pyridine ring, making it a valuable molecule for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine typically involves the reaction of 2-bromo-4-methylpyridine with appropriate reagents to introduce the pyrazolidinyl group. One optimized method starts from 2-fluoro-4-methylpyridine, which avoids the use of palladium as a catalyst and increases the overall yield significantly . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper or nickel complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithiums or organomagnesiums.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium or organomagnesium reagents in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: A precursor in the synthesis of the target compound.
2-Fluoro-4-methylpyridine: Used in an optimized synthesis route.
1H-Pyrazolo[3,4-b]pyridines: A related class of compounds with similar structural features and applications.
Uniqueness
2-Bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C13H13BrN4 |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-bromo-4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridine |
InChI |
InChI=1S/C13H13BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-7,10,13,17-18H,8H2 |
InChI Key |
GRMYNZSGBKZDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=N2)C3=CC(=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


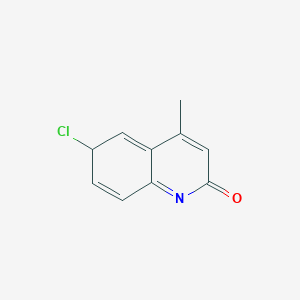
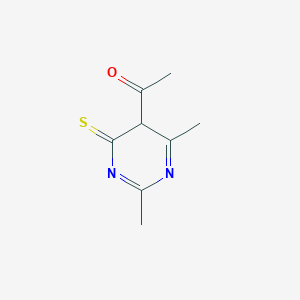

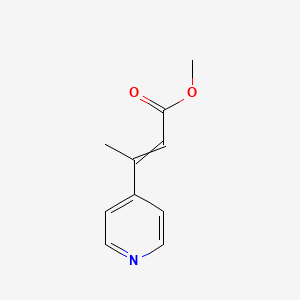
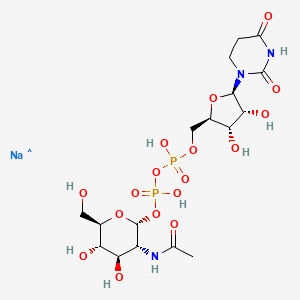
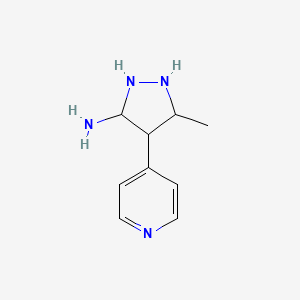
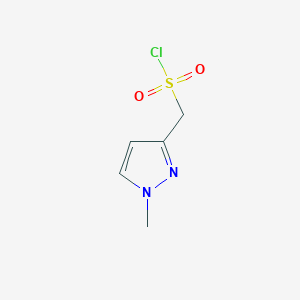
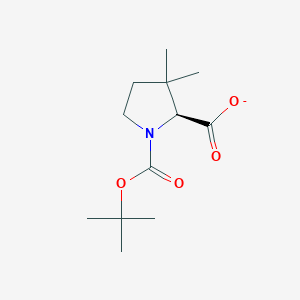
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)

![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)
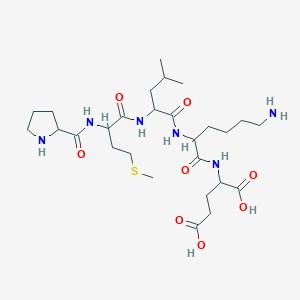
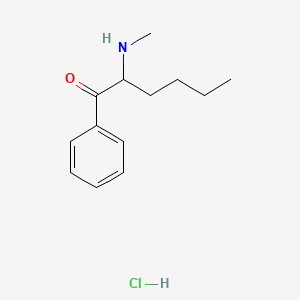
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
